molecular formula C19H27BrN2O3 B2658509 2-bromo-5-methoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034589-06-3

2-bromo-5-methoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2658509
CAS RN: 2034589-06-3
M. Wt: 411.34
InChI Key: QQBBVPAFQFDGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-5-methoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H27BrN2O3 and its molecular weight is 411.34. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-5-methoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-5-methoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Applications in Drug Development

  • Antagonistic Properties : One study describes the practical synthesis of an orally active CCR5 antagonist, highlighting methods that could potentially be applied to related compounds for developing treatments against diseases where CCR5 plays a pivotal role, such as HIV (Ikemoto et al., 2005). The ability to synthesize such compounds efficiently opens up pathways for the development of new drugs with specific receptor targets.

  • Radiotracer Development : Another research avenue involves the synthesis of radiolabeled compounds for imaging studies, such as the development of a PET radiotracer for studying CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003). This application is crucial for understanding receptor distributions in the brain and can aid in the development of treatments for neurological disorders.

  • Anti-Inflammatory and Analgesic Agents : Compounds derived from similar chemical structures have been explored for their potential as anti-inflammatory and analgesic agents. One study synthesized novel compounds with significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020). This indicates that derivatives of the compound might also possess similar therapeutic benefits.

  • Serotonin Receptor Agonists : The design and synthesis of benzamide derivatives as potent serotonin 4 (5-HT4) receptor agonists demonstrate another area of application. Such compounds have been evaluated for their ability to contract the isolated guinea-pig ascending colon, indicating potential use in gastrointestinal motility disorders (Sonda et al., 2003).

  • Antimicrobial Activity : Research into new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives using a versatile starting material has shown promising antimicrobial activity. This suggests that structurally related compounds could be explored for their antimicrobial properties (Abunada et al., 2008).

properties

IUPAC Name

2-bromo-5-methoxy-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BrN2O3/c1-24-16-2-3-18(20)17(12-16)19(23)21-13-14-4-8-22(9-5-14)15-6-10-25-11-7-15/h2-3,12,14-15H,4-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBBVPAFQFDGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.